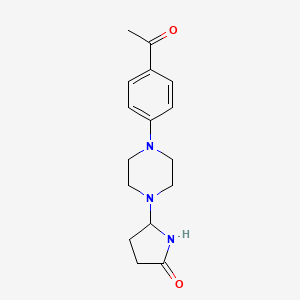

5-(4-(4-Acetylphenyl)piperazin-1-yl)pyrrolidin-2-one

Description

5-(4-(4-Acetylphenyl)piperazin-1-yl)pyrrolidin-2-one (CAS 54188-34-0) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₆H₂₁N₃O₂. It features a pyrrolidin-2-one core substituted with a piperazine ring bearing a 4-acetylphenyl group. This structural architecture is shared with several pharmacologically active compounds, particularly those targeting adrenergic receptors, enzymes, or parasitic pathogens .

Properties

CAS No. |

91703-13-8 |

|---|---|

Molecular Formula |

C16H21N3O2 |

Molecular Weight |

287.36 g/mol |

IUPAC Name |

5-[4-(4-acetylphenyl)piperazin-1-yl]pyrrolidin-2-one |

InChI |

InChI=1S/C16H21N3O2/c1-12(20)13-2-4-14(5-3-13)18-8-10-19(11-9-18)15-6-7-16(21)17-15/h2-5,15H,6-11H2,1H3,(H,17,21) |

InChI Key |

MCHNGTFBLIMKHC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3CCC(=O)N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(4-Acetylphenyl)piperazin-1-yl)pyrrolidin-2-one typically involves the reaction of 4-acetylphenylpiperazine with a suitable pyrrolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available precursors. The process includes steps such as:

- Formation of the piperazine ring.

- Introduction of the acetylphenyl group.

- Coupling with the pyrrolidinone moiety. Each step requires careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-(4-Acetylphenyl)piperazin-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as alkyl halides or amines.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

5-(4-(4-Acetylphenyl)piperazin-1-yl)pyrrolidin-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-(4-Acetylphenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Table 1: Structural Comparison of 5-(4-(4-Acetylphenyl)piperazin-1-yl)pyrrolidin-2-one and Analogs

Pharmacological and Biochemical Insights

Enzyme Inhibition and Antiparasitic Activity

- UDO and UDD: These pyridine-piperazine hybrids inhibit the Trypanosoma cruzi CYP51 enzyme (lanosterol demethylase), a target for Chagas disease treatment. Their efficacy parallels posaconazole, a clinical antifungal, but with structural distinctions (e.g., trifluoromethyl and pyridine groups) .

Cardiovascular and Adrenergic Effects

- Its α-adrenolytic and antioxidant properties differentiate it from classical sodium/potassium channel blockers .

- S-61 and S-73 : These derivatives reduce blood pressure and arrhythmias in preclinical models. The 2,4-difluorophenyl substituent in S-73 enhances α₁-adrenergic blockade compared to S-61 .

- This compound : The acetyl group may modulate adrenergic receptor binding, but direct evidence is lacking .

Biological Activity

5-(4-(4-Acetylphenyl)piperazin-1-yl)pyrrolidin-2-one is a compound that has garnered attention due to its potential biological activities. The compound features a complex structure, which includes a pyrrolidinone core and a piperazine moiety, suggesting various pharmacological applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula for this compound is C16H21N3O2, with a molecular weight of approximately 287.36 g/mol. Its structure can be represented as follows:

This compound's unique arrangement of functional groups suggests potential interactions with various biological targets, particularly in the central nervous system and inflammatory pathways.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an anticonvulsant , antitumor , and antimicrobial agent.

Anticonvulsant Activity

Research indicates that derivatives of pyrrolidinone compounds exhibit anticonvulsant properties. For instance, compounds similar to this compound have shown significant efficacy in animal models of epilepsy, demonstrating their ability to reduce seizure frequency and duration .

Antitumor Activity

The thiazole moiety present in related compounds has been linked to cytotoxic activity against various cancer cell lines. For example, thiazole-integrated pyrrolidinone analogues demonstrated promising results in inhibiting tumor cell proliferation, with some exhibiting IC50 values lower than established chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analyses suggest that modifications on the phenyl ring can enhance cytotoxicity.

Antimicrobial Activity

Compounds containing piperazine rings are known for their antimicrobial properties. Preliminary studies have indicated that this compound may interact with microbial enzymes or receptors, leading to inhibition of growth in pathogenic bacteria and protozoa .

While specific mechanisms for this compound are not fully elucidated, the following points summarize potential interactions:

- Neurotransmitter Modulation : The piperazine moiety is known to interact with serotonin and dopamine receptors, suggesting a role in modulating neurotransmitter systems relevant to mood and anxiety disorders.

- Cell Cycle Interference : Similar compounds have been shown to induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting oxidative stress .

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in microbial metabolism or cancer cell proliferation, although specific targets remain to be identified.

Case Studies

Several studies have investigated the biological effects of pyrrolidinone derivatives:

- Anticonvulsant Study : A study evaluated the anticonvulsant effects of related pyrrolidinone compounds using the maximal electroshock seizure model in mice. Results showed a significant reduction in seizure activity compared to controls .

- Antitumor Evaluation : In vitro assays assessed the cytotoxicity of thiazole-containing pyrrolidinones against Jurkat and HT-29 cell lines. The most active compounds demonstrated IC50 values significantly lower than those of standard treatments .

- Antimicrobial Testing : A series of piperazine derivatives were tested against various bacterial strains, with some showing potent inhibitory effects on growth, indicating potential for development as antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.